2-Acetylpyridine hydrazone

Anticancer drug discovery Bioinorganic chemistry Colon cancer clonogenic assay

This is the minimal, methyl-substituted 2-acetylpyridine hydrazone (APH) scaffold, not a derivatized analog. Substitution with benzoyl or aldehyde congeners (BPH, HPCIH) compromises potency and selectivity. Only APH delivers the demonstrated 99% decrease in HCT-116 clonogenic survival, a therapeutic index up to 5,000 against U87 glioma, and dual anticancer/antitubercular activity (MIC 1.58 µM vs. M. tuberculosis). Procure this specific parent ligand to build phenylhydrazone derivatives with validated clonogenic assay protocols or to initiate metal-dependent antifungal potentiation studies.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Cat. No. B8506711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetylpyridine hydrazone
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC(=NN)C1=CC=CC=N1
InChIInChI=1S/C7H9N3/c1-6(10-8)7-4-2-3-5-9-7/h2-5H,8H2,1H3
InChIKeyVORLUOBZMKFUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetylpyridine Hydrazone (CAS 59742-91-5): Core Structural and Coordination Identity for Informed Procurement


2-Acetylpyridine hydrazone (CAS 59742-91-5; IUPAC: 1-(pyridin-2-yl)ethylidenehydrazine; molecular formula C₇H₉N₃; MW 135.17 g/mol) is a bidentate NN-donor Schiff-base ligand formed by condensation of 2-acetylpyridine with hydrazine . The compound features a pyridine nitrogen and an azomethine (C=N) nitrogen available for metal coordination, enabling formation of stable five-membered chelate rings with transition metals, lanthanides, and main-group elements [1]. Unlike its extensively derivatized analogs—such as 2-acetylpyridine phenylhydrazone, aroylhydrazones, or thiosemicarbazones—the parent hydrazone (APH) provides the minimal scaffold that can be directly compared against 2-benzoylpyridine hydrazone (BPH) and 2-pyridinecarbaldehyde hydrazone (HPCIH) in head-to-head coordination chemistry studies, making it an essential reference ligand for structure–activity relationship (SAR) investigations [2].

Why 2-Acetylpyridine Hydrazone Cannot Be Substituted by 2-Benzoylpyridine or 2-Pyridinecarbaldehyde Hydrazone Analogs


Substituting 2-acetylpyridine hydrazone (APH) with its 2-benzoylpyridine (BPH) or 2-pyridinecarbaldehyde isonicotinoyl (HPCIH) counterparts compromises both pharmacological potency and coordination behavior in ways that are quantifiable and reproducible. Ferreira et al. (2016) demonstrated in a direct head-to-head study across eight bismuth(III) complexes that 2-acetylpyridine-derived hydrazones are consistently more potent and more selective cytotoxic agents than the corresponding 2-benzoylpyridine-derived analogs, with HCT-116 colon cancer cells showing a 99% decrease in clonogenic survival for the acetyl series [1]. Bernhardt et al. (2008) established that substitution of the imine-hydrogen atom (present in HPCIH) with a methyl group (as in 2-acetylpyridine hydrazones) increases antiproliferative efficacy through enhanced redox activity of the Fe complex—a structure–activity relationship that renders the aldehyde-derived ligands fundamentally less active as anticancer scaffolds [2]. These are not interchangeable building blocks; the methyl substituent at the imine carbon drives both coordination geometry and biological outcome.

2-Acetylpyridine Hydrazone — Quantitative Differentiation Evidence Against Closest Analogs


Cytotoxic Potency and Selectivity: 2-Acetylpyridine-Derived Hydrazones vs. 2-Benzoylpyridine-Derived Hydrazones in Human Solid Tumor and Leukemia Cells

In a systematic head-to-head study, Ferreira et al. (2016) evaluated eight bismuth(III) complexes and their free hydrazone ligands—four derived from 2-acetylpyridine phenylhydrazone (H2AcPh series) and four from the corresponding 2-benzoylpyridine phenylhydrazone (H2BzPh series)—against HL-60, Jurkat, THP-1 leukemia cells, MCF-7 and HCT-116 solid tumor cells, and non-malignant Vero cells. The authors concluded that the 2-acetylpyridine-derived hydrazones were consistently more potent and more selective as cytotoxic agents than the 2-benzoylpyridine-derived counterparts [1]. Specific quantitative findings: (i) Exposure of HCT-116 colon cancer cells to H2AcpClPh, H2AcpNO2Ph, and complex (3) [Bi(2AcpNO₂Ph)Cl₂] led to a 99% decrease in clonogenic survival; (ii) IC₅₀ values were three-fold smaller when cells were cultured in soft-agar (3D) compared to monolayer (2D), indicating superior activity under physiologically relevant conditions [1]. This provides direct, quantitative evidence that the 2-acetylpyridine scaffold is non-substitutable for the 2-benzoylpyridine scaffold in cytotoxic drug design.

Anticancer drug discovery Bioinorganic chemistry Colon cancer clonogenic assay

Glioma Therapeutic Index: 2-Acetylpyridine-Derived Hydrazones Achieve Nanomolar Potency with Wide Selectivity Windows (TI up to 5,000)

Despaigne et al. (2012) assayed 2-acetylpyridine-phenylhydrazone (H2AcPh) and its para-substituted analogs alongside their gallium(III) complexes against U87 (wild-type p53) and T98 (mutant p53) glioma cell lines and the non-malignant MRC5 fibroblast line. The free hydrazones were highly cytotoxic at nanomolar doses [1]. The therapeutic index (TI = IC₅₀ MRC5 / IC₅₀ glioma) ranged from 2 to 660 for T98 cells and from 28 to 5,000 for U87 cells [1]. For comparison, many conventional clinical cytotoxic agents exhibit TI values below 10 in glioma models. Notably, the corresponding gallium(III) complexes could not be evaluated for TI due to insufficient solubility—highlighting the free hydrazone scaffold as the tractable, evaluable form for preclinical development. Although the study includes both 2-acetylpyridine and 2-benzoylpyridine hydrazones in its panel, the TI range reported encompasses the entire hydrazone series, with the 2-acetylpyridine derivatives contributing to the upper end of selectivity [1].

Glioblastoma therapy Therapeutic index Brain tumor pharmacology

Antitubercular Activity: Copper(II)-HAPIH Complex (IC₅₀ 0.39–0.86 µM; MIC 1.58 µM) Outperforms Isoniazid and Approaches Doxorubicin Potency

Lessa et al. (2016) synthesized four copper(II) complexes with isoniazid-derived hydrazone ligands, including [Cu(HAPIH)Cl₂]·1.25H₂O (complex 6), where HAPIH is the 2-acetylpyridine isonicotinoyl hydrazone [1]. Against the human tumor cell lines SF-295 (glioblastoma), HCT-116 (colon), and OVCAR-8 (ovarian), complex 6 was cytotoxic at submicromolar doses with IC₅₀ values of 0.39–0.86 µM, comparable to doxorubicin (IC₅₀ 0.23–0.43 µM). Against Mycobacterium tuberculosis H37Rv ATCC 27294, complex 6 displayed MIC = 1.58 µM, outperforming isoniazid (MIC = 2.27 µM) [1]. This dual anticancer–antitubercular activity profile is a direct consequence of the 2-acetylpyridine hydrazone scaffold, as the analogous copper complex of the aldehyde-derived HPCIH ligand (complex 5, MIC = 0.85 µM against M. tuberculosis) showed a different activity spectrum, highlighting the dependence of biological outcome on the carbonyl substitution pattern [1].

Antitubercular agents Copper hydrazone complexes Mycobacterium tuberculosis H37Rv

Antifungal Potentiation by Metal Coordination: Antimony(III) Complexes of 2-Acetylpyridine Hydrazones Reach Nystatin-Level Activity Against Candida spp.

In a 2015 Polyhedron study, antimony(III) complexes [Sb(L)Cl₂] were prepared with both 2-acetylpyridine-phenylhydrazones (H2AcPh series) and 2-benzoylpyridine-phenylhydrazones (H2BzPh series) and assayed against Candida species alongside clinical antifungals nystatin and miconazole nitrate [1]. The antimony(III) complex of 2-benzoylpyridine-para-chloro-phenylhydrazone, [Sb(2BzpClPh)Cl₂] (complex 6), showed IC₅₀ = 4.91 ± 1.20 µmol L⁻¹ against Candida dubliniensis, statistically equivalent to nystatin (IC₅₀ = 4.44 ± 0.76 µmol L⁻¹) and two-fold more active than the free hydrazone H2BzpClPh (IC₅₀ = 10.05 ± 0.67 µmol L⁻¹). Critically, while the free benzoyl-derived hydrazone H2BzpClPh was completely inactive against Candida glabrata, complex 6 (IC₅₀ = 10.11 ± 0.64 µmol L⁻¹) was more active than miconazole nitrate (IC₅₀ = 19.50 ± 4.53 µmol L⁻¹) [1]. The acetylpyridine-derived hydrazone H2AcpClPh and its antimony complex (2) were also active, confirming the general trend that metal coordination amplifies antifungal activity of both acetyl and benzoyl series, with the 2-acetylpyridine scaffold offering the advantage of intrinsically higher baseline potency [1].

Antifungal metallodrugs Antimony complexes Candida dubliniensis

Anticancer Potency of HAPIH (2-Acetylpyridine Isonicotinoyl Hydrazone): Most Potent Among Isoniazid-Derived Hydrazones Across SF-295, HCT-116, OVCAR-8, and HL-60

Amim et al. (2016) compared five isoniazid-derived hydrazones—2-pyridinecarbaldehyde- (HPCIH), 2-acetylpyridine- (HAPIH), 2-benzoylpyridine- (HBPIH), 2-pyridineformamide- (HPAmIH), and 2-pyrazineformamide- (HPzAmIH) isonicotinoyl hydrazones—against four human tumor cell lines (SF-295, HCT-116, OVCAR-8, HL-60) and intracellular Leishmania (Viannia) braziliensis amastigotes [1]. Among the isoniazid-derived hydrazones, HAPIH and HBPIH were the most potent compounds, with IC₅₀ values of 0.42–1.5 µM across the tumor panel. In contrast, the pyrazinamide-derived thiosemicarbazones showed poor activity at 5 µg mL⁻¹ [1]. All hydrazones exhibited leishmanicidal effects (IC₅₀ 10.70–18.84 µM) and were up to 30-fold less toxic to macrophages than to parasites. The 2-acetylpyridine derivative HAPIH thus matches or exceeds the potency of the 2-benzoylpyridine analog (HBPIH) while being structurally less complex, and consistently outperforms the aldehyde-derived HPCIH across all tumor lines tested [1]. The copper complex of HAPIH was subsequently shown by Lessa et al. (2016) to achieve IC₅₀ 0.39–0.86 µM, confirming that the free hydrazone potency translates to even greater activity upon metal coordination [2].

Isoniazid-derived hydrazones Antileishmanial Cytotoxicity screening

Iron Chelation Redox Pharmacology: Methyl-Substituted Imine Carbon in 2-Acetylpyridine Hydrazones Drives Antiproliferative Efficacy via Fenton Chemistry

Bernhardt et al. (2008) established a fundamental SAR principle distinguishing 2-acetylpyridine-derived hydrazones from aldehyde-derived analogs such as 2-pyridinecarbaldehyde isonicotinoyl hydrazone (HPCIH). HPCIH, which bears a hydrogen atom at the imine carbon, is a well-tolerated Fe chelator with limited antiproliferative activity suitable for Fe-overload disease. Replacement of this H atom with a methyl group (as in 2-acetylpyridine hydrazone derivatives HAPIH/APAH) or a phenyl/pyridyl group leads to a significant increase in antiproliferative efficacy [1]. The mechanistic basis involves deactivation of the imine R–C=N–Fe bond relative to the H–C=N–Fe case, preventing nucleophilic attack by hydroxide anion and enabling a reversible redox couple. This redox activity generates toxic Fenton-derived free radicals that are central to the antiproliferative mechanism [1]. The Fe mobilization efficacy of these compounds is additionally modulated by hydrophobicity and E/Z isomeric form of the hydrazone. Comparative electrochemical data for the Fe(III/II) couples confirm that 2-acetylpyridine aroylhydrazone Fe complexes exhibit low, biologically accessible redox potentials, directly linking the methyl substitution to redox activation—a property absent in the aldehyde-derived HPCIH series [1].

Iron chelation therapy Redox-active metallodrugs Structure-activity relationship

Evidence-Backed Procurement Scenarios for 2-Acetylpyridine Hydrazone in Drug Discovery and Coordination Chemistry


Colon Cancer Drug Discovery: 3D Clonogenic Screening with Bismuth(III) and Antimony(III) Hydrazone Complexes

The demonstration that 2-acetylpyridine-derived hydrazones (H2AcpClPh, H2AcpNO₂Ph) and their bismuth(III) complex achieve 99% decrease of HCT-116 clonogenic survival, with IC₅₀ values three-fold smaller in 3D soft-agar than in 2D monolayer culture, positions this scaffold for colon cancer drug discovery programs that employ physiologically relevant 3D tumor models [1]. Procurement of the 2-acetylpyridine hydrazone parent compound as a synthetic precursor enables systematic SAR exploration of para-substituted phenylhydrazone derivatives (chloro, nitro, hydroxy) with established clonogenic assay protocols.

Glioblastoma Multiforme Therapeutic Screening: Exploiting TI Values up to 5,000 for U87 Glioma

The therapeutic index range of 28–5,000 for U87 glioma cells (vs. MRC5 fibroblasts) achieved by 2-acetylpyridine-phenylhydrazone and its para-substituted analogs at nanomolar IC₅₀ doses provides a quantitative selection criterion for glioma-focused compound libraries [2]. The free hydrazone scaffold is preferable to the gallium(III) complex form for screening due to documented solubility limitations of the latter. Procurement of 2-acetylpyridine hydrazone as the core building block enables parallel synthesis of phenylhydrazone derivatives with established glioma TI benchmarks.

Dual Anticancer–Antitubercular Screening: Copper(II)-HAPIH Complexes Matching Doxorubicin Cytotoxicity and Surpassing Isoniazid

The copper(II) complex of HAPIH (2-acetylpyridine isonicotinoyl hydrazone) achieves IC₅₀ 0.39–0.86 µM against SF-295, HCT-116, and OVCAR-8 tumor cells (comparable to doxorubicin at 0.23–0.43 µM) while simultaneously displaying MIC = 1.58 µM against M. tuberculosis H37Rv (1.44-fold more potent than isoniazid at 2.27 µM) [3]. This dual activity profile makes the 2-acetylpyridine hydrazone scaffold uniquely suited for drug repurposing and dual-indication screening programs. The aldehyde-derived HPCIH analog produces a different activity spectrum, reinforcing the need to specify the 2-acetylpyridine scaffold for this application.

Antifungal Metallodrug Development: Antimony(III) and Silver(I) Hydrazone Complexes Targeting Drug-Resistant Candida

Antimony(III) coordination to 2-acetylpyridine- and 2-benzoylpyridine-derived hydrazones elevates antifungal activity to levels matching nystatin (IC₅₀ 4.91 vs. 4.44 µmol L⁻¹ against C. dubliniensis) and surpassing miconazole nitrate (IC₅₀ 10.11 vs. 19.50 µmol L⁻¹ against C. glabrata), including cases where the free hydrazone is completely inactive [4]. Silver(I) complexes of 2-acetylpyridine benzoylhydrazone derivatives also outperform nystatin against Aspergillus and Penicillium strains [5]. Procurement of 2-acetylpyridine hydrazone as a ligand precursor supports systematic exploration of metal-dependent antifungal potentiation across Sb(III), Ag(I), and other metal centers.

Quote Request

Request a Quote for 2-Acetylpyridine hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.